3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2310207‑90‑8, MF C₂₂H₂₇N₃O₃, MW 381.48) is a synthetic small molecule combining a 5,6,7,8‑tetrahydrocinnoline core with a piperidine linker and a 3‑methoxybenzoyl substituent. Tetrahydrocinnoline derivatives are recognized in medicinal chemistry for their diverse bioactivity profiles, including kinase modulation and receptor antagonism.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 2310207-90-8
Cat. No. B2640703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
CAS2310207-90-8
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
InChIInChI=1S/C22H27N3O3/c1-27-19-7-4-6-18(13-19)22(26)25-11-9-16(10-12-25)15-28-21-14-17-5-2-3-8-20(17)23-24-21/h4,6-7,13-14,16H,2-3,5,8-12,15H2,1H3
InChIKeyYHCWDXHBTGAPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2310207-90-8): Structural Identity and Procurement-Relevant Baseline


3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2310207‑90‑8, MF C₂₂H₂₇N₃O₃, MW 381.48) is a synthetic small molecule combining a 5,6,7,8‑tetrahydrocinnoline core with a piperidine linker and a 3‑methoxybenzoyl substituent [1]. Tetrahydrocinnoline derivatives are recognized in medicinal chemistry for their diverse bioactivity profiles, including kinase modulation and receptor antagonism [2]. This specific substitution pattern differentiates the compound from a series of closely related analogs bearing halogen, methyl, or sulfonyl variations on the benzoyl ring, making precise structural authentication by CAS number essential for reproducible research.

Why Generic Substitution Fails: 3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline Cannot Be Replaced by In-Class Analogs


Compounds sharing the 5,6,7,8‑tetrahydrocinnoline scaffold cannot be interchanged without risk of altered target engagement, potency, and selectivity. The substitution pattern on the benzoyl ring—specifically the 3‑methoxy group in this compound versus 4‑chloro, 4‑fluoro, 3‑methyl, or 5‑chloro‑2‑methoxy variants found in commercial catalogs [1]—modulates lipophilicity, hydrogen‑bonding capacity, and steric fit within binding pockets. Patent literature on related tetrahydrocinnoline derivatives demonstrates that seemingly minor structural changes can switch the primary pharmacological target from 11β‑HSD1 to chemokine receptors (CCR1/CCR5) or kinases [2][3]. Procurement of the precise CAS‑verified compound is therefore a prerequisite for maintaining assay continuity and data reproducibility across experimental batches.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2310207-90-8)


Structural Differentiation: 3-Methoxybenzoyl vs. 4-Chlorobenzoyl vs. 5-Chloro-2-Methoxybenzoyl Substitution

The target compound bears a 3‑methoxy substitution on the benzoyl ring, differing from the 4‑chlorobenzoyl analog (CAS 2320885‑41‑2), the 4‑fluorobenzoyl analog, and the 5‑chloro‑2‑methoxybenzoyl analog (CAS 2310123‑23‑8) [1]. The 3‑methoxy group introduces a hydrogen‑bond acceptor at the meta position while maintaining a smaller steric footprint compared to the para‑chloro or ortho‑chloro‑meta‑methoxy congeners. This substitution pattern influences both electronic distribution on the aromatic ring and the conformational preferences of the piperidine‑amide linkage, which in turn dictates binding pocket complementarity [2]. While quantitative target‑engagement data for this specific compound are not publicly available, the structural differentiation is chemically verifiable via ¹H‑NMR (characteristic methoxy singlet at δ 3.8–3.9 ppm) and HPLC retention time fingerprinting.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity Modulation: Predicted clogP and Its Impact on Membrane Permeability

The predicted clogP of the target compound (3‑OCH₃) is approximately 2.8, compared to ~3.3 for the 4‑chloro analog and ~3.1 for the 5‑chloro‑2‑methoxy analog [1]. This reduction in lipophilicity (~0.3–0.5 log units) places the compound closer to the optimal range for CNS drug candidates (clogP 2–4) while reducing the risk of cytochrome P450 promiscuity often associated with higher‑lipophilicity halogenated congeners. The 3‑methylbenzoyl analog (CAS 2309188‑49‑4) has a predicted clogP of ~3.4, making the 3‑methoxy compound the least lipophilic of the direct benzoyl‑substituted series [1].

ADME Drug-likeness Physicochemical Properties

Class-Level Biological Activity Context: Tetrahydrocinnoline Derivatives as 11β-HSD1 and Chemokine Receptor Modulators

Patent US 8,501,940 discloses tetrahydrocinnoline derivatives as 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors with utility in type 2 diabetes and metabolic syndrome [1]. Patent US 2007/0043079 discloses nitrogen‑containing heterocycles including tetrahydrocinnoline scaffolds as CCR1 and/or CCR5 antagonists for inflammatory and autoimmune conditions [2]. The biological activity of tetrahydrocinnoline derivatives is highly dependent on the nature and position of substituents on both the cinnoline core and the pendant aryl group. The 3‑methoxybenzoyl substitution pattern has not been specifically claimed or exemplified in these patent families, suggesting it occupies a distinct chemical space that may offer differentiated selectivity profiles compared to the exemplified 4‑substituted or multi‑substituted analogs.

11β-HSD1 Inhibition CCR1/CCR5 Antagonism Metabolic Disease

Synthetic Accessibility and Scalability: Piperidine-Methoxy Linker vs. Piperazine Direct Attachment

The target compound features a piperidine ring linked via a methoxymethylene spacer to the tetrahydrocinnoline 3‑position, contrasting with analogs such as 3‑[4‑(5‑chloro‑2‑methoxybenzoyl)piperazin‑1‑yl]‑5,6,7,8‑tetrahydrocinnoline (AKSci HTS036360) where the piperazine is directly attached without a methylene‑oxy linker . The ether linkage in the target compound introduces conformational flexibility and alters the distance between the tetrahydrocinnoline core and the benzoyl‑piperidine moiety. This structural feature is relevant for binding pocket depth compatibility, as demonstrated in tetrahydrocinnoline‑based kinase inhibitors where linker length directly correlates with inhibitory potency [1]. The synthesis of the target compound proceeds via O‑alkylation of 3‑hydroxy‑5,6,7,8‑tetrahydrocinnoline with a pre‑formed piperidine‑4‑ylmethyl halide intermediate, a modular route that facilitates parallel analog synthesis [2].

Medicinal Chemistry Synthetic Route Scalability

Optimal Research and Industrial Application Scenarios for 3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2310207‑90‑8)


Medicinal Chemistry Lead Optimization: Exploring 3‑Methoxybenzoyl SAR in Tetrahydrocinnoline Scaffolds

The compound serves as a key intermediate for structure‑activity relationship (SAR) studies where the 3‑methoxy substitution pattern on the benzoyl ring is systematically compared against 4‑chloro, 4‑fluoro, 3‑methyl, and 5‑chloro‑2‑methoxy congeners [1]. Its distinct physicochemical profile (clogP ~2.8) makes it particularly suitable for probing the impact of moderate lipophilicity on target engagement and selectivity, as inferred from the divergent activities reported for tetrahydrocinnoline derivatives across 11β‑HSD1 and chemokine receptor patent families [2][3].

Parallel Analog Synthesis Using a Modular Methoxymethylene Linker Strategy

The methoxymethylene linker connecting the tetrahydrocinnoline core to the piperidine ring enables a modular synthetic approach where the 3‑methoxybenzoyl group can be readily exchanged for alternative acyl substituents via amide coupling [1]. This synthetic flexibility supports the rapid generation of compound libraries for high‑throughput screening campaigns, leveraging the established synthetic route for tetrahydrocinnoline derivatives from common 1,4‑diketone precursors [4].

Pharmacological Profiling for Underexplored Intellectual Property Space

Because the 3‑methoxybenzoyl‑tetrahydrocinnoline combination is not explicitly exemplified in major patent families covering 11β‑HSD1 inhibitors or CCR1/CCR5 antagonists [2][3], this compound represents an opportunity for freedom‑to‑operate evaluation and novel composition‑of‑matter claims. Procurement of CAS‑verified material enables definitive pharmacological profiling that can establish proprietary differentiation from prior art.

Analytical Reference Standard for Quality Control of Tetrahydrocinnoline-Based Compound Collections

The compound's well‑defined InChI Key (YHCWDXHBTGAPIK‑UHFFFAOYSA‑N) and distinct chromatographic signature make it suitable as an analytical reference standard for HPLC‑MS quality control of tetrahydrocinnoline‑based compound libraries [1]. Its unique retention time and mass spectrum facilitate the detection of mis‑labeled or degraded samples within screening collections.

Quote Request

Request a Quote for 3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.